molecular formula C6H4FNO B1317766 2-Fluoro-5-formylpyridine CAS No. 677728-92-6

2-Fluoro-5-formylpyridine

Cat. No.: B1317766
CAS No.: 677728-92-6
M. Wt: 125.1 g/mol
InChI Key: PZPNGWWKCSJKOS-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C6H4FNO and a molecular weight of 125.10 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the pyridine ring.

Safety and Hazards

2-Fluoro-5-formylpyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

Fluoropyridines, including 2-Fluoro-5-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields of research and industry, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 2-Fluoro-5-carboxypyridine

    Reduction: 2-Fluoro-5-hydroxymethylpyridine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 5-Fluoropyridine
  • 2-Fluoro-3-formylpyridine
  • 2-Fluoro-4-formylpyridine

Uniqueness

2-Fluoro-5-formylpyridine is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNGWWKCSJKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585986
Record name 6-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677728-92-6
Record name 6-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-formylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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